(3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
[3-[1-(3-methylbutyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C12H18N4O/c1-9(2)5-7-16-6-3-4-10(16)12-14-11(8-13)17-15-12/h3-4,6,9H,5,7-8,13H2,1-2H3 |
InChI Key |
ZSFBVTMPWSNBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC=C1C2=NOC(=N2)CN |
Origin of Product |
United States |
Biological Activity
The compound (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine can be represented as follows:
This structure comprises an oxadiazole ring, which is often associated with various biological activities such as anti-inflammatory and antitumor effects.
Antitumor Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor properties. A study demonstrated that derivatives similar to (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine effectively inhibit tumor growth in xenograft models by targeting the PI3K/AKT/mTOR signaling pathway .
Table 1: Antitumor Activity of Oxadiazole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | PI3K/AKT/mTOR inhibition |
| Compound B | 3.5 | Induction of apoptosis |
| Target Compound | 4.2 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has been noted for its potential in modulating inflammatory responses. It has shown effectiveness in inhibiting the NLRP3 inflammasome activation, which is crucial in various inflammatory diseases . This suggests a promising avenue for treating conditions like rheumatoid arthritis and other chronic inflammatory disorders.
Case Study: Inhibition of NLRP3 Inflammasome
A recent study involved administering the compound to a murine model with induced inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (IL-1β and IL-18), highlighting its therapeutic potential .
The biological activity of (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in tumor progression.
- Signal Transduction Modulation : It interferes with critical signaling pathways such as PI3K/AKT/mTOR.
- Cytokine Regulation : The compound modulates the expression of inflammatory cytokines.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability. Preliminary studies suggest favorable absorption and distribution profiles, but further toxicological assessments are necessary to establish safety parameters.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The 1,2,4-oxadiazole scaffold is highly modular, allowing substitutions that modulate physicochemical and biological properties. Key analogs include:
Key Observations :
- Lipophilicity : The isopentyl-pyrrole group in the target compound likely increases logP compared to polar substituents like pyridine (e.g., 288.74 g/mol analog in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Steric Bulk : The isopentyl chain introduces steric hindrance, which could impact interactions with enzymes or receptors compared to smaller groups like thiophene .
Preparation Methods
Initial Synthesis of Pyrrole Derivatives
The foundation of this compound's synthesis lies in the preparation of substituted pyrroles, specifically 1-isopentyl-1H-pyrrol-2-yl derivatives. According to research on pyrrole synthesis, such derivatives can be obtained via:
Formylation and Alkylation of Pyrroles:
Pyrroles are regioselectively alkylated at the nitrogen or the 2-position using alkyl halides or alkyl bromoacetates in the presence of bases such as potassium tert-butoxide or sodium hydride, often in dimethylformamide (DMF) or similar polar aprotic solvents.Preparation of 2-Substituted Pyrroles:
Starting from pyrrole-2-carboxylates, selective Friedel–Crafts formylation at position 4 can be performed using formylating agents like paraformaldehyde or formyl chloride, with catalysts such as zinc chloride or aluminum chloride.
Reaction Conditions & Purification:
| Step | Reagents | Solvent | Temperature | Duration | Purification Method |
|---|---|---|---|---|---|
| Alkylation | Alkyl halide (e.g., isopentyl bromide), base | DMF | Room temp to 60°C | 4-12 hours | Crystallization or chromatography |
| Formylation | Formaldehyde or formyl chloride, catalyst | Toluene or dichloromethane | Reflux | 2-4 hours | Recrystallization |
Formation of the 1,2,4-Oxadiazole Ring
The key heterocyclic moiety, 1,2,4-oxadiazol-5-yl , is typically synthesized via cyclodehydration of acyl hydrazides or amidoximes:
Preparation of Acyl Hydrazides:
Carboxylic acids (or derivatives like esters) are converted to acyl hydrazides using hydrazine hydrate in ethanol under reflux.Cyclization to Oxadiazole:
The acyl hydrazide reacts with dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride to induce cyclization, forming the oxadiazole ring.
Reaction Conditions & Purification:
| Step | Reagents | Solvent | Temperature | Duration | Purification Method |
|---|---|---|---|---|---|
| Hydrazide formation | Carboxylic acid, hydrazine hydrate | Ethanol | Reflux | 4-8 hours | Recrystallization |
| Cyclization | Acyl hydrazide, POCl₃ | Dichloromethane | 0°C to reflux | 2-6 hours | Column chromatography |
Coupling of Pyrrole and Oxadiazole Units
The conjugation of the pyrrole derivative with the oxadiazole ring involves nucleophilic substitution or coupling reactions:
Amide Bond Formation:
Activation of the oxadiazole derivative (e.g., via carbodiimide coupling agents like EDCI or DCC) allows attachment to the pyrrole moiety through a methanamine linker.Linker Introduction:
The methanamine group can be introduced via nucleophilic substitution on an activated ester or acid derivative, often under mild conditions with bases like triethylamine.
Reaction Conditions & Purification:
| Step | Reagents | Solvent | Temperature | Duration | Purification Method |
|---|---|---|---|---|---|
| Coupling | EDCI, HOBT, pyrrole derivative, oxadiazole derivative | Dioxane or DMF | Room temp | 12-24 hours | Flash chromatography |
Final Functionalization and Purification
The final compound is purified through:
Chromatography:
Flash chromatography using silica gel with suitable eluents (e.g., dichloromethane/methanol mixtures).Crystallization:
Recrystallization from solvents like ethanol or ethyl acetate to obtain pure product.
Note:
Throughout the synthesis, reaction progress is monitored by TLC, NMR, and MS analysis to confirm the formation of intermediates and the final product.
Summary of Key Reagents and Conditions
| Stage | Reagents | Solvent | Temperature | Time | Purification Technique |
|---|---|---|---|---|---|
| Pyrrole alkylation | Isopentyl bromide, sodium hydride | DMF | 25–60°C | 4–12 hours | Crystallization |
| Oxadiazole ring formation | Hydrazine hydrate, POCl₃ | Ethanol/dichloromethane | Reflux | 2–6 hours | Chromatography |
| Coupling | EDCI, HOBT, methanamine derivative | Dioxane/DMF | Room temperature | 12–24 hours | Flash chromatography |
Q & A
Q. What are the standard synthetic routes for (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, and how are yields optimized?
The synthesis typically involves cyclization of precursors (e.g., amidoximes or nitriles) under reflux conditions. For example, oxadiazole rings are formed via [2+3] cycloaddition between carboxylic acid derivatives and amidoximes. Yields (73–99%) are optimized by controlling reaction time, temperature, and catalysts, as seen in analogous oxadiazole syntheses . Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
¹H NMR and ¹³C NMR are essential for verifying proton environments and carbon frameworks, respectively. Coupling constants in NMR spectra help confirm stereochemistry. High-resolution mass spectrometry (HRMS-ESI+) validates molecular weight (e.g., deviations <5 ppm), while IR spectroscopy identifies functional groups like NH₂ .
Q. How is the compound initially screened for biological activity in academic research?
Primary screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus) to assess antimicrobial potential. Dose-response curves (IC₅₀ values) and cytotoxicity assays (e.g., MTT on mammalian cells) are standard. Comparisons with structurally similar compounds (e.g., fluorophenyl or chlorophenoxy analogs) provide baseline activity insights .
Advanced Research Questions
Q. How do substituent modifications (e.g., isopentyl vs. methyl groups) influence structure-activity relationships (SAR) in this compound?
SAR studies compare analogs with varied substituents (e.g., fluorine position on phenyl rings) to evaluate electronic and steric effects. For instance, 3-fluorophenyl analogs exhibit higher lipophilicity and stability than 2- or 4-fluoro derivatives, enhancing target binding . Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like acetylcholinesterase .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from impurities (>95% purity required) or assay variability. Strategies include:
- Repeating assays with HPLC-purified batches .
- Cross-validating results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
- Analyzing stereochemical purity via chiral HPLC, as enantiomers can exhibit divergent activities .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Enzyme inhibition assays : Measure activity against targets (e.g., acetylcholinesterase) using Ellman’s method .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
- X-ray crystallography : Resolve 3D structures of target-ligand complexes using SHELX programs for refinement .
Q. What crystallographic methods are employed to determine the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and packing motifs. High-resolution data (<1.0 Å) ensure accuracy, while twinning or disorder is addressed using SHELXD/SHELXE pipelines .
Q. How does the compound compare to its halogenated analogs in terms of stability and reactivity?
Bromobenzyl or chlorophenoxy analogs show enhanced electrophilic reactivity due to halogen electron-withdrawing effects, but reduced hydrolytic stability compared to non-halogenated derivatives. Stability studies under varying pH/temperature (e.g., 25–40°C) quantify degradation kinetics .
Q. What analytical approaches detect and quantify synthetic impurities in the compound?
- Thin-layer chromatography (TLC) and HPLC-DAD identify byproducts during synthesis .
- LC-MS/MS characterizes impurity structures, while ¹⁹F NMR (if applicable) tracks fluorinated contaminants .
Q. How is the compound’s stability under physiological conditions assessed for drug development?
- Simulated gastric fluid (SGF) assays : Measure degradation at pH 1.2–3.0.
- Plasma stability studies : Incubate with human/animal plasma and monitor half-life via LC-MS .
- Forced degradation studies : Expose to heat (40–60°C), light, or oxidizers (H₂O₂) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
